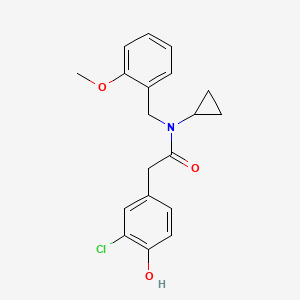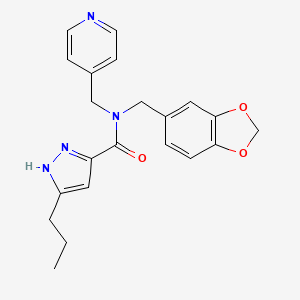![molecular formula C18H24ClN3O2 B5904517 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B5904517.png)
1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-7925476 and has been synthesized through a complex process, which will be discussed in The purpose of this paper is to provide a comprehensive overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole.
Applications De Recherche Scientifique
The compound 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole has been extensively studied for its potential applications in various fields. One of the significant areas of research is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that the compound exhibits potent activity against cancer cells and has the potential to be developed into a novel anticancer drug.
Mécanisme D'action
The compound 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole exerts its pharmacological effects by inhibiting the activity of a specific enzyme called protein kinase C (PKC). PKC is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, the compound can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that the compound 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole exhibits potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, the compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole in lab experiments is its potent activity against cancer cells, which makes it an ideal candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound is its complex synthesis method, which may limit its widespread use in the scientific community.
Orientations Futures
There are several future directions for research on 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole. One of the significant areas of research is the development of novel anticancer drugs based on this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's pharmacological effects. Furthermore, studies are needed to investigate the compound's potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound, which may facilitate its widespread use in the scientific community.
Conclusion:
In conclusion, 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits potent anticancer activity and has the potential to be developed into a novel anticancer drug. The compound exerts its pharmacological effects by inhibiting the activity of PKC and has been shown to exhibit anti-inflammatory and antioxidant properties. However, the complex synthesis method of this compound may limit its widespread use in the scientific community. Further research is needed to elucidate the compound's molecular mechanisms and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-chloro-4-ethoxy-5-methoxybenzaldehyde with pyrrolidine in the presence of a base to form the corresponding pyrrolidine intermediate. The intermediate is then reacted with 1-(chloromethyl)-4-methylpiperazine to form the desired compound.
Propriétés
IUPAC Name |
1-[[1-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyrrolidin-2-yl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c1-3-24-18-11-16(19)14(10-17(18)23-2)12-21-8-4-6-15(21)13-22-9-5-7-20-22/h5,7,9-11,15H,3-4,6,8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEDUJGWSIRHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)CN2CCCC2CN3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-thienyl]prop-2-yn-1-ol](/img/structure/B5904439.png)

![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{2-[(methylamino)sulfonyl]ethyl}butanamide](/img/structure/B5904446.png)
![N-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B5904448.png)
![N-[1-(hydroxymethyl)pentyl]-3-(propionylamino)benzamide](/img/structure/B5904449.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-ethyl-N-(2-pyridin-2-ylethyl)acetamide](/img/structure/B5904455.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B5904472.png)
![3-propyl-N-[(2R)-tetrahydrofuran-2-ylmethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5904477.png)
![2-(3-methoxy-4-propoxyphenyl)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]ethanamine](/img/structure/B5904493.png)

![N-ethyl-2-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5904501.png)
![2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5904506.png)
